Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2,3-difluorophenol (CAS No. 163733-99-1), a key intermediate in the pharmaceutical industry. The strategic incorporation of fluorine atoms onto the aminophenol scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This document delves into the structural and electronic characteristics, experimental and computational physicochemical parameters, and spectral data of 4-Amino-2,3-difluorophenol. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key properties, offering a self-validating framework for researchers. This guide is intended to be a vital resource for scientists engaged in drug discovery and development, providing the foundational knowledge necessary for the effective utilization of this versatile molecule.
Introduction: The Strategic Importance of Fluorinated Intermediates in Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. The unique electronic nature of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Amino-2,3-difluorophenol is a prime example of a strategically fluorinated building block that leverages these advantages. Its structure, featuring an electron-donating amino group and a hydroxyl group on a difluorinated benzene ring, presents a unique combination of functionalities for synthetic elaboration.[1]
The primary application of 4-Amino-2,3-difluorophenol lies in its role as a key pharmaceutical intermediate.[1] Medicinal chemists utilize this compound to introduce specific structural motifs that can enhance the therapeutic efficacy of new drug candidates. Its utility also extends to the agrochemical sector for the development of advanced pesticides and herbicides.[1] Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for its effective and efficient application in the synthesis of novel and improved chemical entities.
Molecular Structure and Chemical Identity
A thorough understanding of the molecular architecture of 4-Amino-2,3-difluorophenol is the foundation for interpreting its chemical behavior and reactivity.
Chemical Structure
The molecule consists of a benzene ring substituted with an amino group at position 4, two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 1.
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Figure 1: 2D Chemical Structure of 4-Amino-2,3-difluorophenol.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-amino-2,3-difluorophenol | PubChem[2] |
| CAS Number | 163733-99-1 | PubChem[2] |
| Molecular Formula | C₆H₅F₂NO | PubChem[2] |
| Molecular Weight | 145.11 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC(=C(C(=C1N)F)F)O | PubChem[2] |
| InChI Key | LYFMJLYBTMEYDV-UHFFFAOYSA-N | PubChem[2] |
| Synonyms | 2,3-Difluoro-4-hydroxyaniline, Phenol, 4-amino-2,3-difluoro- | PubChem[2] |
Physicochemical Properties
The physicochemical properties of 4-Amino-2,3-difluorophenol are critical determinants of its behavior in both chemical reactions and biological systems.
Physical State and Appearance
4-Amino-2,3-difluorophenol is typically a solid at room temperature, often appearing as a powder.
Melting Point
The melting point is a crucial indicator of purity. A sharp melting point range is characteristic of a pure compound, while a broad range often suggests the presence of impurities. There is some discrepancy in the reported melting points for this compound. One source reports a melting point of approximately 153 °C with decomposition, while another indicates a range of 185 - 189 °C. This variation may be attributable to differences in purity or experimental conditions.
| Property | Value | Source |
| Melting Point | ~153 °C (decomposition) | Thermo Scientific |
| Melting Point | 185 - 189 °C | Sigma-Aldrich |
Boiling Point
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific quantitative solubility data for 4-Amino-2,3-difluorophenol in various solvents is not widely published, its structure suggests it would be sparingly soluble in water and more soluble in polar organic solvents.
Predicted Solubility Profile:
-
Water: Low solubility. The presence of the polar amino and hydroxyl groups is offset by the hydrophobic fluorinated benzene ring.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.
Acidity and Basicity (pKa)
The pKa values of the amino and hydroxyl groups are critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Phenolic Hydroxyl Group (Acidic pKa): The hydroxyl group is acidic. The presence of the electron-withdrawing fluorine atoms is expected to increase its acidity (lower its pKa) compared to phenol.
-
Amino Group (Basic pKa): The amino group is basic. The electron-withdrawing effect of the fluorine atoms and the hydroxyl group will decrease the basicity (lower the pKa) of the aniline moiety compared to aniline itself.
| Ionizable Group | Predicted pKa | Method |
| Phenolic -OH | ~8-9 | Computational Prediction |
| Aromatic -NH₂ | ~3-4 | Computational Prediction |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.
| Property | Value | Source |
| XLogP3 | 1.1 | PubChem (Computed)[2] |
A positive LogP value indicates a preference for the lipid phase, suggesting that 4-Amino-2,3-difluorophenol has a moderate degree of lipophilicity.
Topological Polar Surface Area (TPSA)
The TPSA is a descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties.
| Property | Value | Source |
| TPSA | 46.3 Ų | PubChem (Computed)[2] |
A TPSA value in this range is generally associated with good cell permeability.
Spectral Data and Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 4-Amino-2,3-difluorophenol. While specific spectra are not publicly available, this section outlines the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons: The two protons on the benzene ring will appear as doublets or multiplets in the aromatic region (typically 6.0-7.5 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.
-
Amino Protons: The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
Hydroxyl Proton: The hydroxyl proton will also likely appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached functional groups and the fluorine atoms. Carbon-fluorine coupling will be observed, which can be a useful diagnostic tool.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: Two sharp peaks are anticipated in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region are indicative of the carbon-fluorine bonds.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range will be present due to the benzene ring.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.11 g/mol ). The fragmentation pattern will be influenced by the functional groups present.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity and reproducibility, the following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 4-Amino-2,3-difluorophenol.
Melting Point Determination
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Figure 2: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the 4-Amino-2,3-difluorophenol sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3][4][5][6][7]
Solubility Determination (Qualitative)
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Figure 3: Decision tree for qualitative solubility testing.
Methodology:
-
Initial Solvent Screening: Place approximately 10-20 mg of 4-Amino-2,3-difluorophenol into separate small test tubes.
-
Solvent Addition: To each test tube, add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) in small portions, agitating after each addition.
-
Observation: Observe if the solid dissolves completely. Classify as soluble, sparingly soluble, or insoluble.
-
Aqueous pH and Solubility: For water, test the pH of the resulting solution with litmus or pH paper to confirm the acidic or basic nature of the compound. To further characterize, test solubility in 5% aqueous HCl and 5% aqueous NaOH to observe salt formation and enhanced solubility.[2][8][9]
pKa Determination (Potentiometric Titration)
Methodology:
-
Sample Preparation: Prepare a solution of 4-Amino-2,3-difluorophenol of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture if solubility in pure water is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the hydroxyl group.
-
Data Analysis: Record the pH of the solution after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 4-Amino-2,3-difluorophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[11]
-
Data Acquisition: Obtain the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
Conclusion
4-Amino-2,3-difluorophenol is a valuable and versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its physicochemical properties, largely influenced by the presence and position of the fluorine atoms, are critical to its reactivity and its utility in drug design. This technical guide has provided a comprehensive overview of these properties, including both experimentally derived and computationally predicted data. The detailed experimental protocols offer a framework for researchers to independently verify these properties and to further explore the potential of this important chemical intermediate. A thorough understanding of the principles outlined in this guide will empower researchers to make more informed decisions in their synthetic and drug discovery endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1). Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2,3-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy. Cengage Learning.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]
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Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Link]
- Joyce, L. A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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